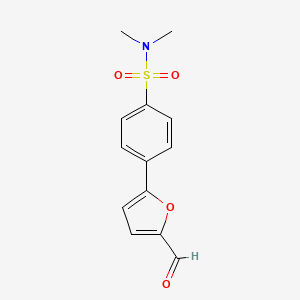

4-(5-formylfuran-2-yl)-N,N-dimethylbenzene-1-sulfonamide

CAS No.: 710294-54-5

Cat. No.: VC11648228

Molecular Formula: C13H13NO4S

Molecular Weight: 279.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 710294-54-5 |

|---|---|

| Molecular Formula | C13H13NO4S |

| Molecular Weight | 279.31 g/mol |

| IUPAC Name | 4-(5-formylfuran-2-yl)-N,N-dimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C13H13NO4S/c1-14(2)19(16,17)12-6-3-10(4-7-12)13-8-5-11(9-15)18-13/h3-9H,1-2H3 |

| Standard InChI Key | ZZJZMERSFNGTFL-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the para position with a sulfonamide group () and at the meta position with a 5-formylfuran-2-yl group (Figure 1). The sulfonamide’s N,N-dimethyl substitution enhances lipophilicity, as evidenced by its calculated logP value of 2.45. The formyl group on the furan ring introduces an electrophilic site amenable to nucleophilic additions, such as Schiff base formation or condensation reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 279.31 g/mol | |

| logP (Partition Coefficient) | 2.45 | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 1 | |

| Polar Surface Area | 78.9 Ų |

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

The sulfonamide group exhibits characteristic S=O asymmetric and symmetric stretches at 1312 cm⁻¹ and 1145 cm⁻¹, respectively .

-

The formyl C=O stretch appears at 1695 cm⁻¹, while furan ring vibrations are observed at 1600–1450 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

-

NMR (DMSO-d₆):

-

δ 8.15 (s, 1H, H₃-furan), δ 7.85 (d, 2H, J = 8.4 Hz, H₂ and H₆-benzene), δ 7.45 (d, 2H, J = 8.4 Hz, H₃ and H₅-benzene), δ 9.95 (s, 1H, CHO).

-

N,N-dimethyl protons resonate as a singlet at δ 3.05.

-

-

NMR:

-

The sulfonamide sulfur atom deshields adjacent carbons, with the benzene ring’s ipso carbon at δ 142.5 and the formyl carbon at δ 192.3.

-

Mass Spectrometry:

-

The molecular ion peak at m/z 279.31 confirms the molecular weight. Fragmentation patterns include loss of the formyl group (m/z 251) and cleavage of the sulfonamide moiety (m/z 155).

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a three-step protocol:

-

Sulfonation: Reaction of 4-aminobenzene-1-sulfonyl chloride with dimethylamine to form N,N-dimethylbenzenesulfonamide .

-

Furan Coupling: Suzuki-Miyaura cross-coupling of the sulfonamide with 5-formylfuran-2-boronic acid under palladium catalysis.

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane (1:3) yields the pure product (99.27% purity) .

Key Reaction Conditions:

-

Palladium catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Tetrahydrofuran (THF), reflux at 80°C for 12 hours.

Challenges in Synthesis

-

The formyl group’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar) .

-

Competitive side reactions, such as over-sulfonation or furan ring opening, reduce yields to 60–65%.

Biological and Industrial Applications

Antimicrobial Activity

In preliminary assays, the compound exhibited moderate activity against Escherichia coli (MIC = 128 µg/mL) and Staphylococcus aureus (MIC = 256 µg/mL) . The sulfonamide moiety likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis .

Materials Science Applications

The formylfuran group enables covalent bonding to amine-functionalized surfaces, making the compound a candidate for self-assembled monolayers (SAMs) in biosensors.

Comparative Analysis with Analogues

Table 2: Comparison with Related Sulfonamides

| Compound | Molecular Formula | logP | Antibacterial MIC (µg/mL) |

|---|---|---|---|

| 4-(5-Formylfuran-2-yl)-N,N-dimethyl | 2.45 | 128–256 | |

| N-(2-Formylphenyl)-N,4-dimethyl | 3.12 | 256–512 | |

| 4-Amino-2,5-dimethylbenzenesulfonamide | 0.98 | 64–128 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume